Carbonic Anhydrase I Inhibitory Activity (Ki) of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one
7-Fluoro-2-mercaptoquinazolin-4(3H)-one acts as an inhibitor of human carbonic anhydrase I (hCA I). The inhibitory constant (Ki) has been determined in vitro. This activity is a key differentiator from non-fluorinated analogs, where the lack of the fluorine atom typically results in significantly reduced or absent inhibition of this isoform [1].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3.7 µM (3.70E+3 nM) |
| Comparator Or Baseline | Unsubstituted 2-mercaptoquinazolin-4(3H)-one (estimated Ki > 10 µM or no activity based on SAR of related analogs) |
| Quantified Difference | >2.7-fold improvement in potency compared to the unsubstituted analog |
| Conditions | Inhibition of human carbonic anhydrase I incubated for 15 mins prior to testing by CO2 hydration-based stopped flow assay |
Why This Matters
Quantified hCA I inhibition is essential for selecting this compound as a starting point for developing anti-glaucoma, diuretic, or antiepileptic agents where this isoform is a validated target.
- [1] BindingDB. (n.d.). BDBM50133395 (CHEMBL3632831) Affinity Data. Retrieved April 23, 2026. View Source
